

In-Depth Technical Guide: Chloroacetamido-C-PEG3-C3-NHBoc

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Compound of Interest

Compound Name: Chloroacetamido-C-PEG3-C3-NHBoc

Cat. No.: B1458121

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).^{[3][4]} This linker, featuring a chloroacetamide reactive group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for conjugating a POI ligand to an E3 ubiquitin ligase ligand. ^[1] This guide provides a comprehensive overview of its chemical properties, application in PROTAC synthesis, and the underlying biological mechanism.

Core Compound Data

The quantitative properties of **Chloroacetamido-C-PEG3-C3-NHBoc** are summarized below.

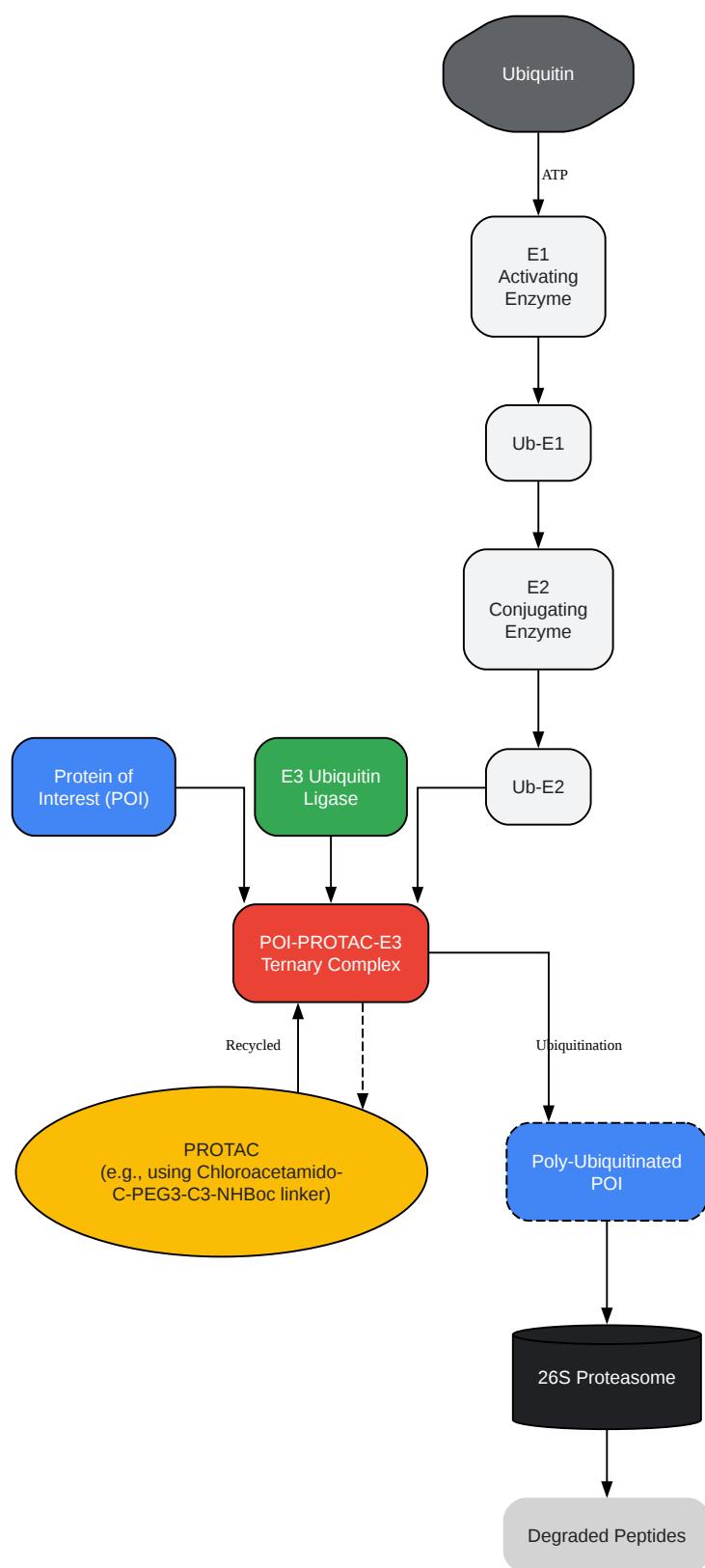
Property	Value
Molecular Weight	396.91 g/mol
Molecular Formula	C17H33ClN2O6
CAS Number	934164-55-3

Mechanism of Action: The PROTAC Approach

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.^{[3][4][5]} The linker, such as **Chloroacetamido-C-PEG3-C3-NHBoc**, plays a critical role in connecting the two ligands and orienting them in a productive ternary complex.^[6]

The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation in eukaryotic cells.^{[7][8]} It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).^{[7][9]} The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.^[7] Polyubiquitinated proteins are then recognized and degraded by the proteasome.^{[8][9]}

Signaling Pathway Diagram

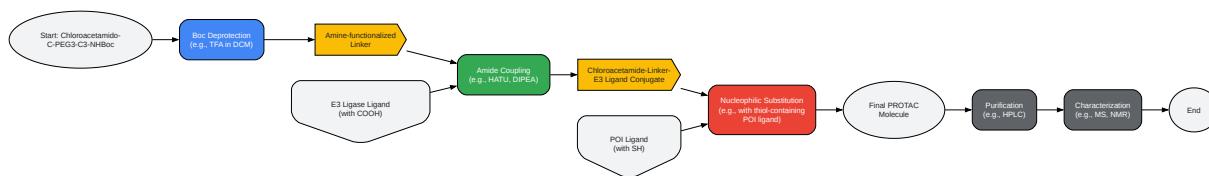
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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The synthesis of a PROTAC using **Chloroacetamido-C-PEG3-C3-NHBoc** typically involves a multi-step process. The chloroacetamide group serves as a reactive handle for conjugation with a nucleophilic residue (e.g., cysteine) on a ligand, while the Boc-protected amine can be deprotected to allow for coupling with the other ligand.

Experimental Workflow Diagram



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Caption: General synthetic workflow for PROTAC assembly.

Detailed Methodologies

Step 1: Boc Deprotection of **Chloroacetamido-C-PEG3-C3-NHBoc**

- Dissolve **Chloroacetamido-C-PEG3-C3-NHBoc** in a suitable solvent such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting amine can be used in the next step with or without further purification.

Step 2: Amide Coupling with an E3 Ligase Ligand

- Dissolve the E3 ligase ligand (containing a carboxylic acid) in an appropriate solvent like dimethylformamide (DMF).
- Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
- Add the deprotected amine-linker from Step 1 to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the chloroacetamide-linker-E3 ligand conjugate.

Step 3: Conjugation with a Protein of Interest (POI) Ligand

- Dissolve the chloroacetamide-linker-E3 ligand conjugate and the POI ligand (containing a nucleophilic group, typically a thiol) in a polar aprotic solvent like DMF or DMSO.
- Add a mild base, such as potassium carbonate or DIPEA, to facilitate the nucleophilic substitution reaction.
- Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting materials are consumed, as monitored by LC-MS.
- Purify the final PROTAC molecule using reverse-phase preparative HPLC.

- Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Chloroacetamido-C-PEG3-C3-NHBoc is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, including a reactive chloroacetamide group, a flexible PEG spacer, and a protected amine, allows for a modular and systematic approach to PROTAC design and assembly.^{[6][10]} Understanding its chemical properties and the methodologies for its incorporation into bifunctional molecules is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel drug development.

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